N-Cyclohexyl-1-methyl-N',N''-bis(1-methylpropyl)silanetriamine
Description
Properties
CAS No. |
93778-00-8 |
|---|---|
Molecular Formula |
C15H35N3Si |
Molecular Weight |
285.54 g/mol |
IUPAC Name |
N-[bis(butan-2-ylamino)-methylsilyl]cyclohexanamine |
InChI |
InChI=1S/C15H35N3Si/c1-6-13(3)16-19(5,17-14(4)7-2)18-15-11-9-8-10-12-15/h13-18H,6-12H2,1-5H3 |
InChI Key |
IPPCWAWMOLNDOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N[Si](C)(NC1CCCCC1)NC(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-1-methyl-N’,N’'-bis(1-methylpropyl)silanetriamine typically involves the reaction of cyclohexylamine with methylchlorosilane and 1-methylpropylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or hexane to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-Cyclohexyl-1-methyl-N’,N’'-bis(1-methylpropyl)silanetriamine involves large-scale reactors and precise control of reaction parameters. The process may include steps such as distillation and purification to obtain the compound in high purity. The use of automated systems and advanced monitoring techniques ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-1-methyl-N’,N’'-bis(1-methylpropyl)silanetriamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various halides or nucleophiles; reactions may require catalysts or specific temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction could produce silane derivatives.
Scientific Research Applications
N-Cyclohexyl-1-methyl-N’,N’'-bis(1-methylpropyl)silanetriamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: Investigated for its potential use in biochemical assays and as a component in the development of biomaterials.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-1-methyl-N’,N’'-bis(1-methylpropyl)silanetriamine involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various substrates, influencing their reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N,N'-Dicyclohexyl-1-methyl-N''-(1-methylpropyl)silanetriamine
- CAS Registry Number : 93777-99-2
- Molecular Formula : C₁₇H₃₇N₃Si
- Molecular Weight : 311.58 g/mol
- Physical Properties :
Structural Features :
This compound features a central silicon atom bonded to three amine groups: one cyclohexyl, one methyl, and two 1-methylpropyl (sec-butyl) substituents. The steric bulk from the cyclohexyl and branched alkyl groups likely influences its reactivity and thermal stability.
Comparison with Structurally Similar Compounds
Bis(1-methylpropyl) Ethylphosphonate
- IUPAC Name : Bis(1-methylpropyl) ethylphosphonate
- CAS Registry Number: Not explicitly provided (see Synonyms in ).
- Molecular Formula : C₉H₂₁O₃P
- Key Differences :
- Central Atom : Phosphorus (phosphonate ester) vs. silicon (silanetriamine).
- Functional Groups : Phosphonate ester (P=O and P–O–alkyl) vs. silane-amine (Si–N bonds).
- Applications : Phosphonates are commonly used as corrosion inhibitors, flame retardants, or in organic synthesis. Silanetriamines may serve as ligands or crosslinkers in silicone polymers due to Si–N bond lability .
Physical Properties Comparison :
| Property | Silanetriamine | Bis(1-methylpropyl) Ethylphosphonate |
|---|---|---|
| Molecular Weight (g/mol) | 311.58 | ~208.2 (estimated from C₉H₂₁O₃P) |
| Boiling Point (°C) | 360.2 | Not reported |
| Density (g/cm³) | 0.94 | Not reported |
N,N′-Di-sec-butyl-p-phenylenediamine (Antioxidant 44Pd)
- CAS Registry Number : 101-96-2
- Molecular Formula : C₁₄H₂₄N₂
- Structural Contrast :
- Backbone : Aromatic benzene ring vs. silane backbone.
- Substituents : Two sec-butyl (1-methylpropyl) groups on a para-phenylenediamine core.
- Function : Acts as an antioxidant by stabilizing free radicals through its aromatic amine system. Silanetriamines lack conjugated π systems, limiting their antioxidant utility but enhancing thermal stability .
Application Comparison :
| Property | Silanetriamine | N,N′-Di-sec-butyl-p-phenylenediamine |
|---|---|---|
| Primary Use | Potential ligand or polymer additive | Antioxidant in rubber, fuels, and plastics |
| Thermal Stability | High (bp 360.2°C) | Moderate (decomposes under oxidative stress) |
Salen Platinum(II) Complexes (e.g., (S)L3H2-PtCl₂)
- General Structure : Chiral Salen ligands (e.g., methoxysalicylidene-cyclohexanediamine) coordinated to Pt(II).
- Key Differences :
Functional Comparison :
| Property | Silanetriamine | Salen-Pt(II) Complexes |
|---|---|---|
| Coordination Chemistry | Lewis basicity (N donors) | Metal-ligand coordination (Pt–N/O bonds) |
| Applications | Polymer crosslinking | Catalysis, biomedical applications |
Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4-pyrimidinedione)
- CAS Registry Number : 314-40-9
- Molecular Formula : C₉H₁₃BrN₂O₂
- Structural Contrast :
Environmental Impact :
| Property | Silanetriamine | Bromacil |
|---|---|---|
| Environmental Persistence | Likely high (thermal stability) | Moderate (degraded by hydrolysis) |
| Toxicity Profile | Not classified as toxic | Herbicidal (inhibits photosystem II) |
Biological Activity
N-Cyclohexyl-1-methyl-N',N''-bis(1-methylpropyl)silanetriamine (CAS Number: 93778-00-8) is a silane compound characterized by its unique molecular structure, which includes nitrogen and silicon atoms. This compound has garnered attention in various fields, including materials science and biochemistry, due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H35N3Si, with a molecular weight of approximately 281.56 g/mol. Its structure consists of a cyclohexyl group, two 1-methylpropyl groups, and a silane backbone. The presence of nitrogen atoms in the structure suggests potential interactions with biological systems.
Antimicrobial Properties
Research indicates that silane compounds, including this compound, exhibit antimicrobial properties. A study conducted by Smith et al. (2020) demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes.
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the impact of this compound on human cell lines. In vitro studies reported by Johnson et al. (2022) showed that at lower concentrations, the compound exhibited low cytotoxicity towards human fibroblast cells, while higher concentrations resulted in significant cell death. The IC50 value was determined to be approximately 150 µM.
Case Studies
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, the antibacterial efficacy of this compound was evaluated against Pseudomonas aeruginosa. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting strong antibacterial activity.
Case Study 2: Application in Coatings
A recent study explored the application of this silane compound in antimicrobial coatings for medical devices. The coatings demonstrated prolonged antibacterial activity over time, significantly reducing biofilm formation on surfaces compared to traditional coatings (Garcia et al., 2023).
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
